molecular formula C10H16ClNO4 B1472668 Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate CAS No. 1581704-70-2

Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate

Cat. No.: B1472668
CAS No.: 1581704-70-2
M. Wt: 249.69 g/mol
InChI Key: XSIYMIOJVJCHJA-UHFFFAOYSA-N
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Description

Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate is a complex organic compound. The tert-butoxycarbonyl (BOC) group in this compound is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the cyclopropane ring and the BOC group. Cyclopropane is the smallest cycloalkane and is a cyclic hydrocarbon where the carbon atoms are arranged in a ring . The BOC group is a protecting group used in organic synthesis .

Properties

IUPAC Name

chloromethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO4/c1-9(2,3)16-8(14)12-10(4-5-10)7(13)15-6-11/h4-6H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIYMIOJVJCHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 1-((tert-butoxycarbonyl)amino)cyclopropane-carboxylic acid (0.55 g, 2.73 mmol), sodium carbonate (1.449 g, 13.67 mmol) and tetrabutylammonium hydrogen sulfate (0.186 g, 0.547 mmol) in a mixture of DCM (10 mL) and water (5 mL) at 0° C., was added chloromethyl chlorosulfate (0.902 g, 5.47 mmol). The reaction mixture was allowed to warm to room temperature overnight. The mixture was diluted with DCM and water and the organic layer was separated, washed with a brine solution and dried over Na2SO4. The mixture was filtered and concentrated in vacuo and the residue obtained was purified by a flash chromatography (SiO2, 0-10% EtOAc in hexane) to afford Preparation 53A (0.5 g, 73.3%) as an off-white solid: 1H NMR (400 MHz, CDCl3) δ 1.24-1.26 (m, 2H), 1.46 (s, 9H), 1.60-1.61 (m, 2H), 5.13 (s, 1H), 5.71 (s, 2H).
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
1.449 g
Type
reactant
Reaction Step One
Quantity
0.186 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.902 g
Type
reactant
Reaction Step Two
[Compound]
Name
53A
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
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Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
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Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
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Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
Reactant of Route 5
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Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
Reactant of Route 6
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Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate

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